6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-(trifluoromethoxy)phenyl)pyridazine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(3,5-Dimethyl-1H-pyrazol-1-yl)-N-(2-(trifluoromethoxy)phenyl)pyridazine-3-carboxamide is a complex organic compound characterized by its unique structure, which includes a pyridazine ring substituted with a 3,5-dimethyl-1H-pyrazol-1-yl group and a trifluoromethoxyphenyl group[_{{{CITATION{{{1{Synthesis of Novel 2-{6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl ...[{{{CITATION{{{_2{Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - MDPI](https://wwwmdpicom/1420-3049/25/1/42)
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyridazine core[_{{{CITATION{{{1{Synthesis of Novel 2-{[6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl ...](https://link.springer.com/article/10.1134/S1070363222110354). One common approach is the cyclization of appropriate precursors under controlled conditions to form the pyridazine ring[{{{CITATION{{{1{Synthesis of Novel 2-{6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl ...{{{CITATION{{{1{Synthesis of Novel 2-{6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl ...[{{{CITATION{{{_2{Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - MDPI](https://www.mdpi.com/1420-3049/25/1/42).
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity[_{{{CITATION{{{1{Synthesis of Novel 2-{[6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl ...](https://link.springer.com/article/10.1134/S1070363222110354). This can include the use of catalysts, specific solvents, and temperature control to achieve the desired product[{{{CITATION{{{1{Synthesis of Novel 2-{6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl ...[{{{CITATION{{{_2{Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - MDPI](https://www.mdpi.com/1420-3049/25/1/42).
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{1{Synthesis of Novel 2-{6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl ...[{{{CITATION{{{_2{Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - MDPI](https://www.mdpi.com/1420-3049/25/1/42).
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃)[_{{{CITATION{{{1{Synthesis of Novel 2-{6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl ...[{{{CITATION{{{_2{Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - MDPI](https://www.mdpi.com/1420-3049/25/1/42).
Reduction: Reduction reactions may use hydrogen gas (H₂) in the presence of a catalyst or sodium borohydride (NaBH₄)[_{{{CITATION{{{1{Synthesis of Novel 2-{6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl ...[{{{CITATION{{{_2{Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - MDPI](https://www.mdpi.com/1420-3049/25/1/42).
Substitution: Nucleophilic substitution reactions often involve the use of strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu)[_{{{CITATION{{{1{Synthesis of Novel 2-{6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl ...[{{{CITATION{{{_2{Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - MDPI](https://www.mdpi.com/1420-3049/25/1/42).
Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used[_{{{CITATION{{{1{Synthesis of Novel 2-{[6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl ...](https://link.springer.com/article/10.1134/S1070363222110354)[{{{CITATION{{{2{Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - MDPI](https://www.mdpi.com/1420-3049/25/1/42). For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce amines or alcohols[{{{CITATION{{{1{Synthesis of Novel 2-{6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl ...[{{{CITATION{{{_2{Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - MDPI](https://www.mdpi.com/1420-3049/25/1/42).
Scientific Research Applications
This compound has shown promise in various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules[_{{{CITATION{{{1{Synthesis of Novel 2-{6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl ...[{{{CITATION{{{_2{Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - MDPI](https://www.mdpi.com/1420-3049/25/1/42).
Biology: Investigated for its potential biological activity, such as antimicrobial and antifungal properties[_{{{CITATION{{{1{Synthesis of Novel 2-{6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl ...[{{{CITATION{{{_2{Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - MDPI](https://www.mdpi.com/1420-3049/25/1/42).
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities[_{{{CITATION{{{1{Synthesis of Novel 2-{6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl ...[{{{CITATION{{{_2{Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - MDPI](https://www.mdpi.com/1420-3049/25/1/42).
Industry: Applied in the development of new materials and chemical processes[_{{{CITATION{{{1{Synthesis of Novel 2-{6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl ...[{{{CITATION{{{_2{Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - MDPI](https://www.mdpi.com/1420-3049/25/1/42).
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways[_{{{CITATION{{{1{Synthesis of Novel 2-{[6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl ...](https://link.springer.com/article/10.1134/S1070363222110354)[{{{CITATION{{{2{Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - MDPI](https://www.mdpi.com/1420-3049/25/1/42). For example, it may bind to enzymes or receptors, leading to the modulation of biological processes[{{{CITATION{{{1{Synthesis of Novel 2-{6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl ...[{{{CITATION{{{_2{Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - MDPI](https://www.mdpi.com/1420-3049/25/1/42). The exact mechanism can vary depending on the specific application and biological system involved.
Comparison with Similar Compounds
6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide: Similar structure but lacks the trifluoromethoxyphenyl group[_{{{CITATION{{{1{Synthesis of Novel 2-{6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl ...[{{{CITATION{{{_2{Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - MDPI](https://www.mdpi.com/1420-3049/25/1/42).
N-(2-(Trifluoromethoxy)phenyl)pyridazine-3-carboxamide: Similar structure but lacks the 3,5-dimethyl-1H-pyrazol-1-yl group[_{{{CITATION{{{1{Synthesis of Novel 2-{6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl ...[{{{CITATION{{{_2{Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - MDPI](https://www.mdpi.com/1420-3049/25/1/42).
Uniqueness: The presence of both the 3,5-dimethyl-1H-pyrazol-1-yl group and the trifluoromethoxyphenyl group in this compound contributes to its unique chemical and biological properties, distinguishing it from similar compounds[_{{{CITATION{{{1{Synthesis of Novel 2-{6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl ...[{{{CITATION{{{_2{Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - MDPI](https://www.mdpi.com/1420-3049/25/1/42).
This comprehensive overview highlights the significance of 6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(2-(trifluoromethoxy)phenyl)pyridazine-3-carboxamide in scientific research and its potential applications across various fields
Properties
IUPAC Name |
6-(3,5-dimethylpyrazol-1-yl)-N-[2-(trifluoromethoxy)phenyl]pyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3N5O2/c1-10-9-11(2)25(24-10)15-8-7-13(22-23-15)16(26)21-12-5-3-4-6-14(12)27-17(18,19)20/h3-9H,1-2H3,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPKXGMJPVZFNCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN=C(C=C2)C(=O)NC3=CC=CC=C3OC(F)(F)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.